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Compound of Interest

(R)-(-)-3-Bromo-2-methyl-1-
Compound Name:
propanol

Cat. No.: B152011

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (R)-(-)-3-Bromo-2-methyl-1-propanol, a chiral halogenated alcohol. This
compound is a valuable building block in organic synthesis, particularly in the development of
pharmaceutical agents, due to its specific stereochemistry and reactive functional groups. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Core Chemical and Physical Properties

(R)-(-)-3-Bromo-2-methyl-1-propanol is a combustible liquid at room temperature. Its key
physical and chemical identifiers and properties are summarized in the table below for easy
reference.
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Property Value Reference
Molecular Formula CaHsBrO [1]
Molecular Weight 153.02 g/mol

CAS Number 93381-28-3

Appearance Liquid

Boiling Point 73-74 °C at 9 mmHg [1]

Density 1.461 g/mL at 20 °C [1]

Refractive Index (n20/D)

1.484

Optical Activity ([a]25/D)

-6.6° (c = 2 in chloroform)

Flash Point

187 °F (86.1 °C)

[1]

InChl Key

KIBOHRIGZMLNNS-
BYPYZUCNSA-N

[1]

SMILES String

C--INVALID-LINK--CBr

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of (R)-(-)-3-Bromo-2-methyl-1-

propanol. Available spectral information includes:

e 1H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[2]

e |IR: Infrared spectroscopy data has been documented.[3]

e Mass Spectrometry: Mass spectral data is also available.[3]

Chemical Reactivity and Applications

The chemical behavior of (R)-(-)-3-Bromo-2-methyl-1-propanol is dictated by its primary

alcohol and primary bromide functional groups, as well as its chiral center.
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» Nucleophilic Substitution: The carbon-bromine bond is susceptible to attack by various
nucleophiles. These reactions, typically proceeding via an SN2 mechanism, result in the
displacement of the bromide ion and an inversion of configuration at the stereocenter.
Common nucleophiles include hydroxides, amines, thiolates, and cyanide ions.[4]

o Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or
carboxylic acid. The choice of oxidizing agent (e.g., PCC, KMnOa) determines the final
product.[4] These transformations are valuable for creating chiral acids while preserving the
stereochemistry.[4]

e Reduction: The C-Br bond can be reduced to a C-H bond using reducing agents like lithium
aluminum hydride (LiAlH4), which would yield (R)-2-methyl-1-propanol.[4]

The reactivity of this molecule is summarized in the diagram below.

Key Reactivity of (R)-(-)-3-Bromo-2-methyl-1-propanol

(R)-(-)-3-Bromo-2-methyl-1-propanol

Nucleophilic Substitution (SN2) Oxidation Reduction
(e.g., with Nu:™) (e.g., PCC, KMnOa) (e.g., LiAIH4)
II : \\
I 1 \\
4 L/ N

Substituted Product

(Inversion of stereochemistry) Chiral Aldehyde or Carboxylic Acid (R)-2-methyl-1-propanol

Click to download full resolution via product page
Caption: Chemical reactivity pathways of (R)-(-)-3-Bromo-2-methyl-1-propanol.

This molecule is a significant chiral building block in the synthesis of complex, biologically
active molecules. Its defined stereochemistry is critical for the efficacy of many pharmaceutical
drugs. Notable applications include its use as a key intermediate or starting material in the total
synthesis of:
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e Epothilone C: A microtubule-stabilizing agent with potential antitumor properties.[4]
» Bistramide A: A marine natural product exhibiting cytotoxic activity.[4]

It also serves in the preparation of chiral auxiliaries which are instrumental in asymmetric
synthesis.[4]

Proposed Experimental Protocols

While a specific, detailed protocol for the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol is
not readily available in the cited literature, a plausible synthetic route can be proposed based
on analogous reactions, such as the selective bromination of diols or triols.[5][6] A common
approach involves the selective monobromination of a suitable precursor like (R)-2-methyl-1,3-
propanediol.

This proposed method involves the selective conversion of one primary hydroxyl group to a
bromide using a suitable brominating agent.

Reaction: (R)-2-methyl-1,3-propanediol + HBr - (R)-(-)-3-Bromo-2-methyl-1-propanol + H20
Detailed Steps:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve (R)-2-methyl-1,3-propanediol in a suitable solvent like toluene.

o Reagent Addition: To the stirred solution, slowly add a controlled amount (e.g., 1.1
equivalents) of 48% aqueous hydrobromic acid.

o Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be
monitored using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Workup:

o After the reaction is complete, cool the mixture to room temperature and transfer it to a
separatory funnel.

o Separate the organic layer.
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o Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate
solution (to neutralize excess acid), and finally with brine.

o Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or
sodium sulfate.

 Purification:
o Filter off the drying agent.
o Concentrate the organic phase under reduced pressure using a rotary evaporator.

o The crude product can then be purified by vacuum distillation to yield pure (R)-(-)-3-
Bromo-2-methyl-1-propanol.

The following diagram illustrates the proposed experimental workflow.
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Proposed Experimental Workflow for Synthesis

Reaction Phase

1. Dissolve (R)-2-methyl-1,3-propanediol in Toluene

'

2. Add Hydrobromic Acid (HBr)

l

3. Heat to Reflux & Monitor (TLC/GC)

Workup Phase

4. Cool & Separate Organic Layer

:

5. Wash with H20, NaHCOs, Brine

'

6. Dry with Anhydrous MgSOa

Purification Phase

7. Filter & Concentrate

:

8. Vacuum Distillation

:

Pure (R)-(-)-3-Bromo-2-methyl-1-propanol

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis and purification of the target compound.
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Safety Information

(R)-(-)-3-Bromo-2-methyl-1-propanol is a chemical that requires careful handling.

Signal Word: Warning

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

e Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.

» Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single
Exposure 3.

 Target Organs: Respiratory system.

o Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g.,
type ABEK (EN14387) respirator filter) are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

2. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum
[chemicalbook.com]

3. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. (R)-(-)-3-Bromo-2-methyl-1-propanol (93381-28-3) for sale [vulcanchem.com]

5. benchchem.com [benchchem.com]

6. Page loading... [guidechem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b152011?utm_src=pdf-body
https://www.benchchem.com/product/b152011?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/cas_93381-28-3.htm
https://www.chemicalbook.com/SpectrumEN_93381-28-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_93381-28-3_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://www.vulcanchem.com/product/vc21183878
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.guidechem.com/question/how-can-3-bromo-1-propanol-be--id134880.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-3-Bromo-2-
methyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152011#r-3-bromo-2-methyl-1-propanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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